molecular formula C9H14N2O4S2 B2709562 4-N-propylbenzene-1,4-disulfonamide CAS No. 90566-46-4

4-N-propylbenzene-1,4-disulfonamide

Cat. No. B2709562
CAS RN: 90566-46-4
M. Wt: 278.34
InChI Key: WYXUETUYERGDAN-UHFFFAOYSA-N
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Description

4-N-propylbenzene-1,4-disulfonamide is a type of sulfonamide derivative . Sulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of sulfonamide derivatives, such as 4-N-propylbenzene-1,4-disulfonamide, can be achieved by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles . The electrochemical synthesis is carried out in aqueous ethanol at pH 7.0 and yields the pure N,N-diarylsulfonyl derivatives .


Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be determined by X-ray crystal structural analysis . When viewed down the N—S bond, the propyl group is gauche to the toluene moiety . In the crystal structure, molecules of the compound are arranged in an intricate three-dimensional network formed via intermolecular C—H O and N—H O hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives include the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline and the chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids . These reactions yield different types of disulfonamide and sulfonamide derivatives .

Mechanism of Action

While the specific mechanism of action for 4-N-propylbenzene-1,4-disulfonamide is not explicitly mentioned in the search results, it’s known that sulfonamides exhibit their biological activity by inhibiting certain enzymes . For instance, carbonic anhydrase inhibitors reduce intraocular pressure by partially suppressing the secretion of aqueous humor .

Safety and Hazards

While the specific safety data sheet for 4-N-propylbenzene-1,4-disulfonamide was not found, safety data sheets for similar compounds like n-Propylbenzene and 4-n-Propylbenzenesulfonyl chloride provide some insights . These compounds are considered hazardous and can cause skin burns, eye damage, and respiratory irritation . They should be handled with care, using protective equipment, and stored in a well-ventilated place .

properties

IUPAC Name

4-N-propylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S2/c1-2-7-11-17(14,15)9-5-3-8(4-6-9)16(10,12)13/h3-6,11H,2,7H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXUETUYERGDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-propylbenzene-1,4-disulfonamide

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